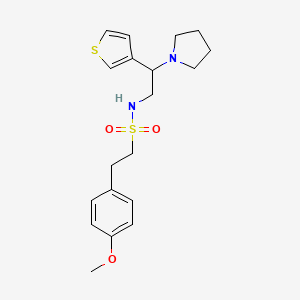

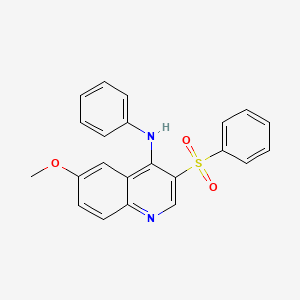

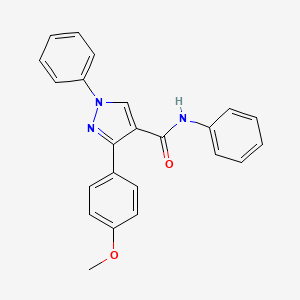

6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine are not detailed in the literature, quinoline derivatives have been used in various chemical reactions. For instance, series of novel pyrazolo [3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine, also known as 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. Each application is detailed under a separate heading for clarity.

Fluorescent Probes in Biomedical Research

This compound can be utilized as a fluorescent probe due to its unique structural properties. Fluorescent probes are essential in biomedical research for imaging and tracking biological processes at the cellular and molecular levels. The compound’s fluorescence can be harnessed to study subcellular localization, protein interactions, and the dynamics of various biomolecules .

Drug Discovery and Development

In drug discovery, this compound can serve as a lead molecule or a pharmacophore. Its structural framework allows for modifications that can enhance its binding affinity and specificity towards biological targets. Researchers can use it to design and synthesize new therapeutic agents, particularly for diseases where quinoline derivatives have shown efficacy .

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment that uses photosensitizing agents, alongside light, to produce cytotoxic species that can kill cancer cells. The quinoline core of this compound can be modified to develop new photosensitizers for PDT, offering a targeted approach to cancer treatment with minimal side effects .

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . Therefore, the future directions for 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine could involve further exploration of its potential applications in drug discovery and development.

Mecanismo De Acción

Target of Action

Similar compounds, such as benzenesulfonic acid derivatives, have been reported to inhibit human neutrophil elastase (hne) . hNE is a serine proteinase involved in the degradation of extracellular matrix proteins and plays a crucial role in the immune response .

Mode of Action

It can be inferred from similar compounds that it may interact with its target (eg, hNE) and inhibit its activity . The inhibition could occur through the formation of a covalent bond with the active site of the enzyme, thereby preventing it from catalyzing its substrate .

Biochemical Pathways

Given that similar compounds inhibit hne, it can be inferred that the compound may impact pathways involving neutrophil function and inflammation . Neutrophils play a key role in the body’s defense against infection, and their activity is regulated by various biochemical pathways .

Result of Action

Based on the potential target (hne), the compound may reduce inflammation and tissue damage by inhibiting the activity of hne .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-27-17-12-13-20-19(14-17)22(24-16-8-4-2-5-9-16)21(15-23-20)28(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPFSWQDWQYIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)

![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2870312.png)